The chemical formula for 2-(4-Phenylphenoxy)isoindole-1,3-dione is , with a molecular weight of approximately 225.24 g/mol. It is classified under the category of isoindoline derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties . The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and PubChem, where it is listed under different identifiers and names, such as 2-phenylisoindole-1,3-dione .
The synthesis of 2-(4-Phenylphenoxy)isoindole-1,3-dione can be achieved through several methods. A notable approach includes the reaction of phthalic anhydride with an appropriate phenol derivative under specific conditions:
The reaction mechanism generally involves electrophilic aromatic substitution followed by cyclization to form the isoindole structure, followed by oxidation to introduce the dione functionality.
The molecular structure of 2-(4-Phenylphenoxy)isoindole-1,3-dione features:
This configuration contributes to its unique chemical properties and biological activity. The compound's IUPAC name reflects its structural features, indicating the presence of both phenoxy and isoindole functionalities .
2-(4-Phenylphenoxy)isoindole-1,3-dione participates in various chemical reactions:
These reactions are significant for modifying the compound for enhanced biological activity or for creating derivatives with specific properties.
The mechanism of action for 2-(4-Phenylphenoxy)isoindole-1,3-dione is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Research has indicated that compounds within this class may exhibit activity against various biological pathways:
Further studies are required to fully characterize its pharmacodynamics and pharmacokinetics.
The physical and chemical properties of 2-(4-Phenylphenoxy)isoindole-1,3-dione include:
These properties influence its handling and application in laboratory settings and potential industrial uses .
The scientific applications of 2-(4-Phenylphenoxy)isoindole-1,3-dione are diverse:
Isoindole-1,3-dione derivatives, commonly termed phthalimides, constitute a privileged scaffold in medicinal chemistry with documented bioactivity spanning over seven decades. The foundational structure—a cyclic imide fused to a benzene ring—enables diverse chemical modifications that have yielded pharmacologically significant molecules. Early derivatives like N-ethylphthalimide demonstrated sedative properties, while N-carboxymethyl-3-nitrophthalimide emerged as a candidate for neuropathic pain management [5]. The inherent reactivity of the imide nitrogen proton facilitates structural diversification via N-alkylation, N-arylation, or Mannich reactions, enabling systematic exploration of structure-activity relationships [5].
Table 1: Pharmacological Activities of Representative Isoindole-1,3-dione Derivatives
Compound | Structural Feature | Biological Activity | Reference |
---|---|---|---|
N-3-hydroxypropylphthalimide | Hydroxyalkyl linker | Neuropathic pain relief | [5] |
N-benzyl-4-aminophthalimide | Aromatic amino substituent | Cyclooxygenase-2 (COX-2) inhibition | [5] |
2-(4-Aminophenyl) derivative | para-Amino phenyl group | Cholinesterase inhibition (Alzheimer’s research) | [4] |
2-(4-Acetylphenyl) derivative | para-Acetyl phenyl group | Molecular building block | [1] [10] |
The phthalimide core’s versatility is evidenced by its role in multi-target therapeutics. Derivatives such as benzylamino-2-hydroxyalkylphthalimides function as balanced anti-Alzheimer’s agents, inhibiting acetylcholinesterase while simultaneously modulating β-amyloid aggregation [5]. Crucially, these compounds avoid the neurotoxic side effects associated with glutarimide analogues, underscoring the scaffold’s pharmacological safety [5].
Structural hybridization represents a strategic approach to accessing novel bioactivity profiles. The integration of a biphenyloxy moiety—a known pharmacophore in anti-inflammatory agents—with the isoindole-1,3-dione core creates the hybrid architecture of 2-(4-phenylphenoxy)isoindole-1,3-dione. This design leverages three key physicochemical advantages:
Table 2: Comparative Structural Features of Hybrid Isoindole Derivatives
Compound | Substituent Position | Linker Chemistry | Target Affinity | |
---|---|---|---|---|
2-(4-Phenoxyphenyl)isoindole-1,3-dione | para-Phenoxy phenyl | Ether | Undocumented (structural probe) | [2] |
2-(2,4-Dinitrophenoxy) derivative | ortho/para-Dinitro | Ether | Synthetic intermediate | [7] |
2-(4-Methoxyphenyl) derivative | para-Methoxy phenyl | Direct C-N bond | Reference COX inhibitor | [3] |
Patent literature reveals that biphenyloxyaminoalkanes exhibit potent edema inhibition in carrageenan-induced paw edema models, confirming the anti-inflammatory relevance of this moiety [6]. Molecular docking studies further support that biphenyl-containing phthalimides form stable complexes with COX-2 via:
Despite the promising framework of biphenyloxy-phthalimide hybrids, 2-(4-phenylphenoxy)isoindole-1,3-dione remains critically understudied. Key research gaps include:
Absence of Target Validation Data: Unlike its acetylphenyl (CID 689981) or aminophenyl (CID 617138) analogues [1] [4], the compound lacks experimental evidence regarding COX-1/COX-2 inhibition ratios—a crucial metric for anti-inflammatory drug candidates [5]. Molecular modeling predictions suggest strong COX-2 affinity, but experimental enzyme inhibition assays remain unpublished.
Uncharacterized Physicochemical Properties: While Lipinski’s rule analyses exist for related N-alkylphthalimides [5], parameters for this specific hybrid—including aqueous solubility (log S), plasma protein binding, and metabolic stability—require quantification. The biphenyloxy group’s potential for Phase II glucuronidation may impact bioavailability.
Synthetic Methodology Limitations: Current routes to analogous compounds rely on classical Mannich reactions or nucleophilic aromatic substitutions [5] [7]. A dedicated, high-yield synthesis for 2-(4-phenylphenoxy)isoindole-1,3-dione is unreported, hindering biological testing. The compound’s commercial status as a "rare chemical" (Sigma-Aldrich CPR) with unverified purity further complicates research [2].
Table 3: Critical Research Questions for 2-(4-Phenylphenoxy)isoindole-1,3-dione
Research Domain | Unanswered Questions | Required Methodologies |
---|---|---|
Molecular Pharmacology | Does it exhibit COX-2 selectivity over COX-1? What is its IC₅₀ against prostaglandin E₂? | Cell-free COX inhibition assays; Molecular dynamics simulations |
Chemical Biology | Does the biphenyloxy group confer ROS/RNS scavenging akin to N-hydroxyalkyl derivatives? | DPPH/ABTS radical assays; Nitric oxide scavenging models |
Structural Optimization | Can halogenation (e.g., meta-F) of the biphenyl ring enhance target affinity? | Rational drug design; Comparative molecular field analysis |
These gaps present compelling opportunities: The compound could serve as a lead for dual-action therapeutics targeting both inflammation (via COX-2) and oxidative stress (via ROS scavenging)—a mechanism suggested for phthalimides with hydroxyalkyl linkers [5]. Furthermore, its biphenyloxy structure resembles patented anti-inflammatory agents [6], positioning it as a novel candidate for mechanistic evaluation and intellectual property development.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1